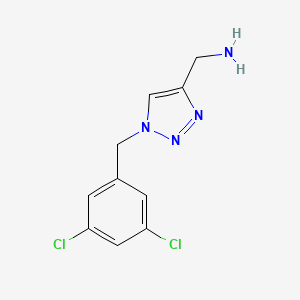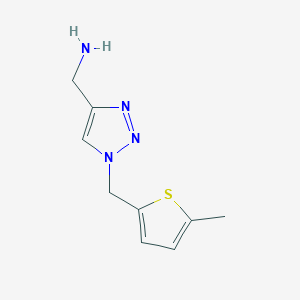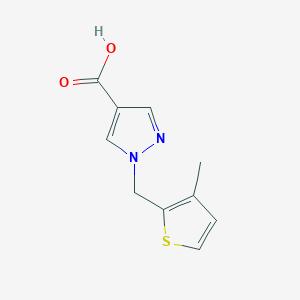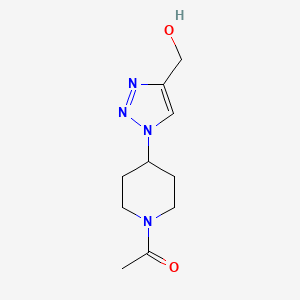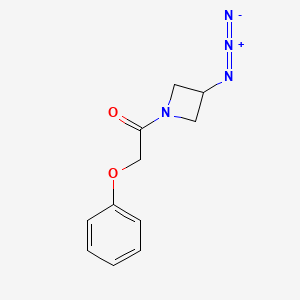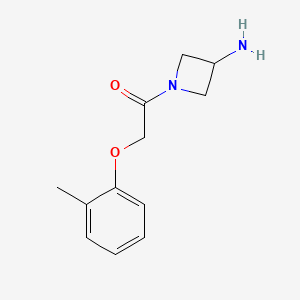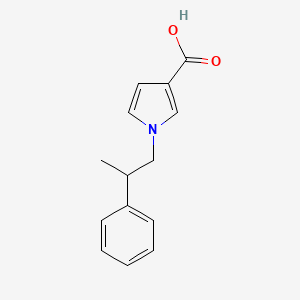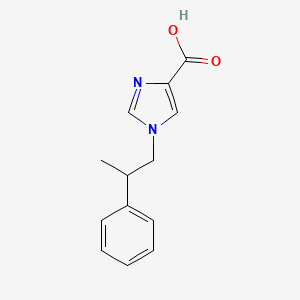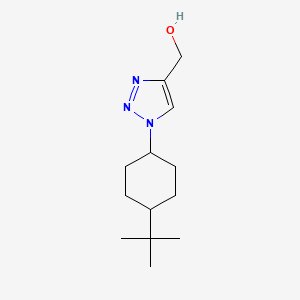
(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane ring, the attachment of the tert-butyl group, and the formation of the triazolyl group. The synthesis could potentially involve techniques such as electrophilic addition, substitution reactions, and reduction reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclohexane ring, the tert-butyl group, the triazolyl group, and the methanol group. The cyclohexane ring would likely adopt a chair conformation, with the tert-butyl group in an equatorial position to minimize steric strain .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reagents used. For example, the tert-butyl group could potentially undergo elimination reactions, although this would be more difficult if the group is locked in an equatorial position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazolyl and methanol groups could potentially increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
A ligand similar to "(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanol" has been used to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This process benefits from low catalyst loadings, short reaction times, and compatibility with various functional groups, making it an excellent catalyst for click chemistry applications (Ozcubukcu et al., 2009).
Synthesis of New Chemical Entities
Research has shown the capability of triazole derivatives to engage in reactions leading to new classes of compounds. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a novel class of cyclic dipeptidyl ureas, highlighting the versatility of triazole-based compounds in synthesizing bioactive molecules (Sañudo et al., 2006).
Development of Chiral Analytical Methods
The compound's structural features have been leveraged in developing chiral analytical methods, such as the separation and analysis of stereoisomers of novel antitubercular compounds. These methods are crucial for evaluating the pharmacological properties of new drugs and ensuring their purity (Shekar et al., 2014).
Self-Assembly in Supramolecular Chemistry
The unique structural attributes of compounds with tert-butyl and triazole functionalities have been explored in the self-assembly of cyclohexamers, leading to the formation of 1D polymer chains. These assemblies are pertinent in the development of novel materials with specific chemical and physical properties (Bénisvy et al., 2006).
Corrosion Inhibition
Triazole derivatives have been investigated for their potential as corrosion inhibitors for metals. These studies are significant for the development of safer and more effective anti-corrosion agents for use in various industrial applications (Ma et al., 2017).
Fluorescent Probes and Sensors
Derivatives of triazole compounds have been synthesized and studied for their photophysical properties, making them promising candidates as fluorescent probes and sensors. This application is valuable in biochemical and medical research for the detection and analysis of biological molecules and processes (Guzow et al., 2007).
Mecanismo De Acción
Target of Action
The compound contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Triazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . The specific target would depend on the exact structure and functional groups present in the compound.
Safety and Hazards
Direcciones Futuras
The future directions for research involving this compound could be quite diverse, depending on its properties and potential applications. This could include further studies to fully characterize its physical and chemical properties, investigations into its reactivity and potential uses, and the development of new synthesis methods .
Propiedades
IUPAC Name |
[1-(4-tert-butylcyclohexyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-13(2,3)10-4-6-12(7-5-10)16-8-11(9-17)14-15-16/h8,10,12,17H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVQHYOSSDKGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





